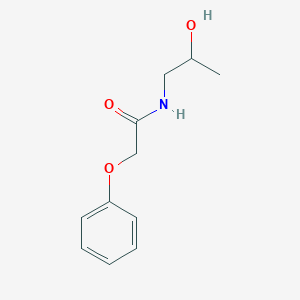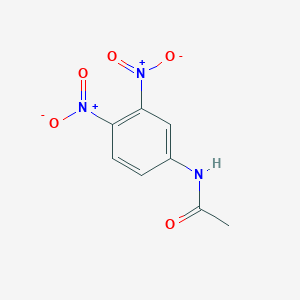
3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide involves the inhibition of carbonic anhydrases, which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. By inhibiting the activity of these enzymes, this compound can disrupt the regulation of pH in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide have been studied extensively. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. This compound has also been shown to affect the regulation of pH in the body, leading to various physiological effects.
実験室実験の利点と制限
The advantages of using 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory and anti-cancer properties, and its potential for the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
将来の方向性
There are several future directions for the study of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the mechanism of action of this compound in more detail to better understand its effects on the regulation of pH in the body. Further studies are also needed to determine the efficacy and safety of this compound for use in humans.
合成法
The synthesis of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-bromobenzenesulfonyl chloride with 2-pyridinemethanol in the presence of a base such as triethylamine. The reaction leads to the formation of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide as a white solid with a high yield.
科学的研究の応用
3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrases, which are involved in the regulation of pH in the body. This compound has also been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
特性
製品名 |
3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C12H11BrN2O2S |
分子量 |
327.2 g/mol |
IUPAC名 |
3-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-10-4-3-6-12(8-10)18(16,17)15-9-11-5-1-2-7-14-11/h1-8,15H,9H2 |
InChIキー |
YJOJYHZOMUHTJR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
正規SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



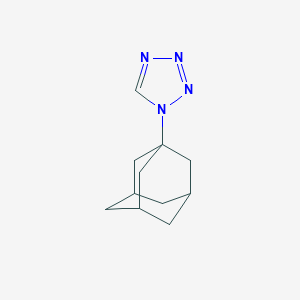
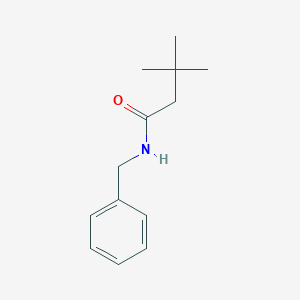
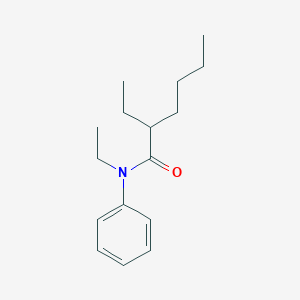



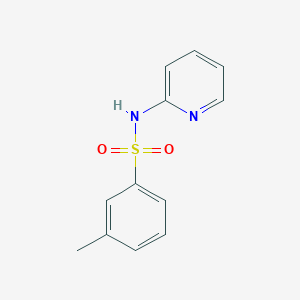

![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
